Cas no 1331909-07-9 (N-Acetyl-S-(2,5-dimethylbenzene)-L-cysteine-d3)
N-Acetyl-S-(2,5-dimethylbenzene)-L-cysteine-d3 is a deuterated analog of the corresponding cysteine metabolite, commonly used as an internal standard in mass spectrometry-based analytical methods. The incorporation of three deuterium atoms enhances its utility in quantitative analyses by minimizing isotopic interference and improving detection accuracy. This compound is particularly valuable in metabolic studies, toxicology research, and biomarker quantification due to its structural similarity to endogenous metabolites. Its high isotopic purity and chemical stability ensure reliable performance in LC-MS/MS applications. The deuterated form facilitates precise tracking and differentiation from non-labeled analogs, making it an essential tool for researchers requiring rigorous analytical precision.

1331909-07-9 structure
Product name:N-Acetyl-S-(2,5-dimethylbenzene)-L-cysteine-d3
N-Acetyl-S-(2,5-dimethylbenzene)-L-cysteine-d3 Chemical and Physical Properties
Names and Identifiers
-
- N-Acetyl-S-(2,5-dimethylbenzene)-L-cysteine-d3
- 2,5-DPMA-d3
- N-Acetyl-S-(2,5-diMethylphenyl)-L-cysteine-d3
- (2R)-3-(2,5-dimethylphenyl)sulfanyl-2-[(2,2,2-trideuterioacetyl)amino]propanoic acid
- 1331909-07-9
- (2R)-3-[(2,5-dimethylphenyl)sulfanyl]-2-[(2,2,2-?H?)acetamido]propanoic acid
- HY-144362S
- N-Acetyl-S-(2,5-dimethylphenyl)-L-cysteine-d3; 2,5-DPMA-d3;
- DA-75962
- CS-0379953
-
- Inchi: 1S/C13H17NO3S/c1-8-4-5-9(2)12(6-8)18-7-11(13(16)17)14-10(3)15/h4-6,11H,7H2,1-3H3,(H,14,15)(H,16,17)/t11-/m0/s1
- InChI Key: PMCBFFLCBUOZER-NSHDSACASA-N
- SMILES: [C@@H](NC(=O)C)(C(O)=O)CSc1c(C)ccc(C)c1
Computed Properties
- Exact Mass: 270.11174482g/mol
- Monoisotopic Mass: 270.11174482g/mol
- Isotope Atom Count: 3
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 18
- Rotatable Bond Count: 5
- Complexity: 309
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.1
- Topological Polar Surface Area: 91.7Ų
Experimental Properties
- Color/Form: No data avaiable
- Density: 1.2±0.1 g/cm3
- Melting Point: No data available
- Boiling Point: 488.5±45.0 °C at 760 mmHg
- Flash Point: 249.2±28.7 °C
- Vapor Pressure: No data available
N-Acetyl-S-(2,5-dimethylbenzene)-L-cysteine-d3 Security Information
- Signal Word:warning
- Hazard Statement: H303+H313+H333
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:Store at 4 ° C, -4 ° C is better
N-Acetyl-S-(2,5-dimethylbenzene)-L-cysteine-d3 PricePrice >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01115447-50mg |
N-(Acetyl-d3)-S-(2,5-dimethylphenyl)-L-cysteine |
1331909-07-9 | 98% 98%atom%D | 50mg |
¥3749.0 | 2023-04-03 | |
TRC | A173772-10mg |
N-Acetyl-S-(2,5-dimethylbenzene)-L-cysteine-d3 |
1331909-07-9 | 10mg |
$ 1748.00 | 2023-09-09 | ||
TRC | A173772-1mg |
N-Acetyl-S-(2,5-dimethylbenzene)-L-cysteine-d3 |
1331909-07-9 | 1mg |
$ 227.00 | 2023-09-09 | ||
A2B Chem LLC | AE65181-10mg |
N-Acetyl-S-(2,5-dimethylbenzene)-L-cysteine-d3 |
1331909-07-9 | 10mg |
$1794.00 | 2024-04-20 | ||
Cooke Chemical | M4486535-50mg |
N-Acetyl-S-(2,5-dimethylbenzene)-L-cysteine-d3 |
1331909-07-9 | BR | 50mg |
RMB 3351.20 | 2025-02-21 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | N874263-50mg |
N-Acetyl-S-(2,5-dimethylbenzene)-L-cysteine-d3 |
1331909-07-9 | BR | 50mg |
¥4,189.00 | 2022-09-01 | |
A2B Chem LLC | AE65181-1mg |
N-Acetyl-S-(2,5-dimethylbenzene)-L-cysteine-d3 |
1331909-07-9 | 1mg |
$338.00 | 2024-04-20 |
N-Acetyl-S-(2,5-dimethylbenzene)-L-cysteine-d3 Related Literature
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Cristina Pascual-Gonzalez,Giorgio Schileo,Amir Khesro,Iasmi Sterianou,Dawei Wang,Ian M. Reaney,Antonio Feteira J. Mater. Chem. C, 2017,5, 1990-1996
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Hui Ming Ge,Wei Yun Zhang,Gang Ding,Patchareenart Saparpakorn,Yong Chun Song,Supa Hannongbua,Ren Xiang Tan Chem. Commun., 2008, 5978-5980
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Alexander S. Henderson,John F. Bower,M. Carmen Galan Org. Biomol. Chem., 2016,14, 4008-4017
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Yao Li,Zhengyang Fan,Hongwei Yang,Ximin Yuan,Yunxiu Chao,Yuxiu Li,Chuan Wang CrystEngComm, 2020,22, 7786-7789
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Shamseer Kulangara Kandi,Sunny Manohar,Christian E. Vélez Gerena,Beatriz Zayas,Sanjay V. Malhotra,Diwan S. Rawat New J. Chem., 2015,39, 224-234
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Aldo Arrais,Mauro Botta,Stefano Avedano,Giovanni Battista Giovenzana,Eliana Gianolio,Enrico Boccaleri,Pier Luigi Stanghellini,Silvio Aime Chem. Commun., 2008, 5936-5938
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Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
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D. Fernandes,M. J. Krysmann,A. Kelarakis Chem. Commun., 2015,51, 4902-4905
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Lei Zhao,Jiangtao Cheng RSC Adv., 2019,9, 16423-16430
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